molecular formula C12H10ClN3 B13084185 6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B13084185
M. Wt: 231.68 g/mol
InChI Key: VIZMSRSEFIERSC-UHFFFAOYSA-N
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Description

6-Chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a bicyclic heterocyclic compound featuring a fused pyrrolo[2,3-b]pyridine core. Key structural attributes include:

  • Chlorine substituent at position 4.
  • Cyclobutyl group at position 1.
  • Carbonitrile group at position 2.

This compound’s structural uniqueness lies in the combination of a saturated cyclobutyl ring and electron-withdrawing substituents (Cl, CN), which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C12H10ClN3

Molecular Weight

231.68 g/mol

IUPAC Name

6-chloro-1-cyclobutylpyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C12H10ClN3/c13-11-5-4-10-8(6-14)7-16(12(10)15-11)9-2-1-3-9/h4-5,7,9H,1-3H2

InChI Key

VIZMSRSEFIERSC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=C(C3=C2N=C(C=C3)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyclobutyl ring can be introduced via cycloaddition reactions, and the nitrile group can be added using cyanation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

6-Chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The pyrrolo[2,3-b]pyridine scaffold is shared among several analogs, but substituent diversity drives functional differences:

Compound Name (Reference) Core Structure Position-Specific Substituents Key Structural Notes
Target Compound Pyrrolo[2,3-b]pyridine 6-Cl, 1-cyclobutyl, 3-CN Cyclobutyl introduces steric bulk; Cl and CN enhance electron deficiency .
4-Amino-3-benzoyl-1-(4-ClPh)-6-Ph-5-CN Pyrrolo[2,3-b]pyridine 4-Amino, 3-benzoyl, 1-(4-ClPh), 6-Ph, 5-CN Aromatic substituents (Ph, ClPh) and electron-withdrawing groups (benzoyl, CN) .
6-(2-ClPh)-1H-pyrrolo[2,3-b]pyridine-3-CN Pyrrolo[2,3-b]pyridine 6-(2-ClPh), 3-CN Chlorophenyl substituent at position 6; lacks cyclobutyl group .
1-tert-Butyl-4-ClCF2-6-oxo-pyrrolopyridine Pyrrolo[2,3-b]pyridine 1-tert-butyl, 4-ClCF2, 6-oxo, 3-CN Chlorodifluoromethyl and tert-butyl groups; oxidized at position 6 .

Key Observations :

  • The cyclobutyl group in the target compound distinguishes it from analogs with aromatic (e.g., phenyl, chlorophenyl) or bulky aliphatic (e.g., tert-butyl) substituents.
  • Chlorine positioning varies: at position 6 in the target compound vs. part of a chlorophenyl group in others .

Key Insights :

  • The carbonitrile group is conserved across analogs, suggesting a role in hydrogen bonding or electronic interactions.
  • Amino and benzoyl groups in compounds may enhance solubility or target binding .

Electronic and Steric Effects

  • Cyclobutyl vs.
  • Electron-Withdrawing Effects : Cl and CN groups increase electron deficiency, possibly enhancing reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions .

Biological Activity

6-Chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound's molecular formula is C12H13ClN2C_{12}H_{13}ClN_2 with a molecular weight of approximately 220.70 g/mol. Its structure includes a pyrrolo[2,3-b]pyridine core with a chloro substituent and a cyclobutyl group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC12H13ClN2
Molecular Weight220.70 g/mol
IUPAC Name6-chloro-1-cyclobutyl-3-carbonitrile
InChI KeyPZITWWWAOKCUOI-UHFFFAOYSA-N

The primary mechanism of action for 6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including proliferation, migration, and survival. By binding to these receptors, the compound disrupts downstream signaling pathways essential for tumor growth and metastasis, making it a candidate for cancer therapy .

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. In vitro studies have shown that it can effectively reduce the viability of cancer cells through FGFR inhibition .

Case Studies

  • In Vitro Studies : A study demonstrated that treatment with 6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile resulted in a dose-dependent decrease in cell viability in human cancer cell lines. The IC50 values observed were comparable to those of established FGFR inhibitors .
  • Animal Models : In vivo studies using xenograft models have shown that administration of this compound significantly reduced tumor size compared to control groups. This effect was attributed to its ability to inhibit angiogenesis and induce apoptosis in tumor cells .

Comparative Analysis

When compared to other similar compounds, such as 6-chloro-1H-pyrrolo[3,2-b]pyridine and 1H-pyrazolo[3,4-b]pyridine, the unique structure of 6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile appears to enhance its selectivity and potency against FGFRs .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Selectivity : The compound shows a high degree of selectivity for FGFRs over other kinases, which is crucial for minimizing side effects associated with broader-spectrum inhibitors .
  • Synergistic Effects : Combination therapies involving this compound and other chemotherapeutic agents have demonstrated enhanced efficacy in preclinical models .

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